molecular formula C18H24N6OS B2588466 4-{1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}thiomorpholine CAS No. 1251667-90-9

4-{1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}thiomorpholine

Cat. No.: B2588466
CAS No.: 1251667-90-9
M. Wt: 372.49
InChI Key: DURZIBREWRCDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}thiomorpholine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}thiomorpholine typically involves multi-step organic synthesis. The process begins with the preparation of the core imidazole structure, followed by the introduction of the pyrimidine and piperidine groups. The final step involves the incorporation of the thiomorpholine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-{1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}thiomorpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine
  • 4-{1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}piperidine

Uniqueness

The presence of the thiomorpholine moiety in 4-{1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}thiomorpholine distinguishes it from similar compounds. This functional group can impart unique properties, such as increased stability or enhanced binding affinity to specific targets.

Properties

IUPAC Name

[1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6OS/c1-14-2-4-22(5-3-14)16-10-17(20-12-19-16)24-11-15(21-13-24)18(25)23-6-8-26-9-7-23/h10-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURZIBREWRCDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.